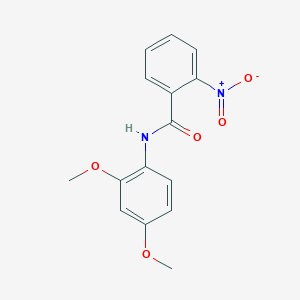

![molecular formula C14H9F3N2O2S B5510033 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including structures similar to 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, involves incorporating phenyl-1,2,3-triazole moieties with additional flexibility conferred by ether, thioether, and amino linkers. These compounds have been evaluated as inhibitors for carbonic anhydrase, showing significant inhibitory activity in vitro. Computational and X-ray crystallographic studies have aided in understanding the interaction between these molecules and the enzyme, providing insight into their potent inhibitory effects (Nocentini et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their reactivity and interaction with biological targets. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been synthesized and structurally characterized, revealing π–π interactions and hydrogen-bonding that form a three-dimensional network. These interactions are significant for understanding the molecular stability and potential binding mechanisms of similar compounds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, the dissociation of protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides in the gas phase involves sulfonyl cation transfer, leading to cyclization reactions. This gas-phase behavior highlights the reactivity of the sulfonamide group and its potential in synthetic chemistry (Wang et al., 2016).

Wissenschaftliche Forschungsanwendungen

Novel Nonsteroidal Progesterone Receptor Antagonists

Research has developed derivatives of benzenesulfonamide, including structures similar to 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, as novel nonsteroidal progesterone receptor antagonists. These compounds show promise in treating diseases related to the female reproductive system, such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, through their high binding affinity and selectivity for the progesterone receptor over the androgen receptor (Yamada et al., 2016).

Electrophilic Cyanation Reagent for Synthesis

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl and heteroaryl bromides. This methodology has been applied to create pharmaceutical intermediates, showcasing the compound's utility in facilitating complex organic reactions (Anbarasan et al., 2011).

Catalysts for Transfer Hydrogenation of Ketones

Derivatives of N-[2-(benzylamino)phenyl]benzenesulfonamide have been synthesized and used as catalysts for the transfer hydrogenation of ketones. This application demonstrates the compound's role in catalysis, particularly in processes involving the transfer of hydrogen to carbonyl groups, leading to the efficient production of secondary alcohols (Dayan et al., 2013).

Inhibition of Carbonic Anhydrase Enzyme

The benzenesulfonamide scaffold, including variations close to the 2-cyano-N-[3-(trifluoromethyl)phenyl] structure, has been explored for its inhibitory effects on the carbonic anhydrase enzyme. These compounds have shown significant inhibitory activity against various human isoforms of the enzyme, making them potential candidates for treating conditions like glaucoma, and possibly exploring their role in managing tumor growth and metastasis (Nocentini et al., 2016).

Eigenschaften

IUPAC Name |

2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-5-3-6-12(8-11)19-22(20,21)13-7-2-1-4-10(13)9-18/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHFIQMJUUDTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)